

# Eudragit® RS in Ophthalmic Drug Delivery: Application Notes and Protocols

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## *Compound of Interest*

Compound Name: *Eudragit RS*

Cat. No.: *B1200404*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation of Eudragit® RS, a versatile cationic polymer, for various ophthalmic drug delivery systems. Eudragit® RS is a copolymer of poly(ethyl acrylate, methyl methacrylate, and chlorotrimethyl-ammonioethyl methacrylate) and is particularly suitable for controlled-release ocular formulations due to its pH-independent swelling and mucoadhesive properties.[\[1\]](#)[\[2\]](#)[\[3\]](#) This document outlines methodologies for creating nanosuspensions, ocular inserts, and microsponges, supported by quantitative data and experimental workflows.

## Eudragit® RS Nanosuspensions for Enhanced Ocular Bioavailability

Nanosuspensions are colloidal dispersions of nanosized drug particles that can enhance drug solubility and prolong residence time on the ocular surface.[\[1\]](#)[\[2\]](#) Eudragit® RS 100 and RS PO are effective polymers for formulating nanosuspensions of poorly water-soluble drugs for ophthalmic use.

## Quantitative Data Summary: Nanosuspension Formulation and Characterization

| Formulation Code | Drug               | Polym er          | Drug:Polymer Ratio | Particl e Size (nm) | Zeta Potenti al (mV) | Entrap ment Efficie ncy (%) | In Vitro Releas e (Sustai ned over) | Refere nce |
|------------------|--------------------|-------------------|--------------------|---------------------|----------------------|-----------------------------|-------------------------------------|------------|
| DNS-6            | Diclofen ac Sodium | Eudragi t® RS 100 | -                  | 145.2 ± 1.21        | +32.6                | 64.55 ± 1.31                | 6-12 h                              | [1]        |
| DNS-7            | Diclofen ac Sodium | Eudragi t® RS 100 | -                  | 185.4 ± 1.54        | +41.2                | 82.75 ± 1.05                | 6-12 h                              | [1]        |
| DNS-8            | Diclofen ac Sodium | Eudragi t® RS 100 | -                  | 215.3 ± 1.72        | +49.6                | 98.50 ± 0.91                | 6-12 h                              | [1]        |
| IBU-loaded       | Ibuprof en         | Eudragi t® RS 100 | -                  | ~100                | +40 to +60           | -                           | -                                   | [4]        |
| ANS 8            | Aceclof enac       | Eudragi t® RS PO  | -                  | 77.1 ± 13.9         | +34.3 ± 1.70         | -                           | -                                   | [2][3]     |
| Optimized        | Ganciclovir        | Eudragi t® RL 100 | -                  | 260.8 ± 2.05        | -10 ± 6.45           | 51.06 ± 0.36                | Sustain ed                          | [5]        |
| Optimized        | Aceclof enac       | Eudragi t® RS 100 | 1:10               | 134.97              | +30.5                | 95.73%                      | Sustain ed                          | [5]        |

## Experimental Protocol: Nanosuspension Preparation via Oil-in-Water Emulsion Solvent Evaporation[1][6]

This method is suitable for encapsulating hydrophobic drugs.

**Materials:**

- Active Pharmaceutical Ingredient (API) (e.g., Diclofenac Sodium)
- Eudragit® RS 100
- Ethanol
- Tween 80 (Surfactant)
- Benzalkonium Chloride (Preservative)
- Purified Water

**Equipment:**

- Magnetic stirrer
- Probe-type sonicator
- Syringe with a thin Teflon tube
- Ice water bath

**Procedure:**

- Organic Phase Preparation: Dissolve Eudragit® RS 100 in 5 mL of ethanol. In a separate container, dissolve the API in 2 mL of ethanol. Mix both solutions under stirring.
- Aqueous Phase Preparation: Prepare a 45 mL aqueous solution containing 0.02% w/v Tween 80 and 0.1% w/v Benzalkonium Chloride. Cool the solution in an ice water bath.
- Emulsification: Slowly inject the organic phase (0.5 mL/min) into the cold aqueous phase under vigorous stirring at 1600 rpm.
- Sonication: Sonicate the resulting emulsion using a probe-type sonicator for 10 minutes.
- Solvent Evaporation: Continue stirring the emulsion for 60 minutes to ensure the complete evaporation of ethanol, leading to the formation of a nanosuspension.

# Experimental Workflow: Nanosuspension Formulation



[Click to download full resolution via product page](#)

Caption: Workflow for Nanosuspension Preparation.

## Eudragit® RS Ocular Inserts for Sustained Drug Release

Ocular inserts are solid, sterile dosage forms designed to be placed in the cul-de-sac of the eye to provide a sustained release of medication, thereby reducing dosing frequency.[\[6\]](#)[\[7\]](#)

## Quantitative Data Summary: Ocular Insert Formulation and Performance

| Formulation Code | Drug                       | Core Polymer              | Coating Polymer  | Drug Release (%) in 11h) | Reference |
|------------------|----------------------------|---------------------------|------------------|--------------------------|-----------|
| GTF11            | Gatifloxacin Sesquihydrate | Sodium Alginate, PVA      | Eudragit® RS-100 | 83.53                    | [7]       |
| GTF13            | Gatifloxacin Sesquihydrate | Sodium Alginate, PVA      | Eudragit® RL-100 | 89.53                    | [7]       |
| Coated Insert    | Brimonidine Tartrate       | Sodium Alginate, PVP K-90 | Eudragit® RSPO   | Sustained Release        | [8]       |

## Experimental Protocol: Ocular Insert Preparation via Solvent Casting[7][8]

### Materials:

- API (e.g., Gatifloxacin)
- Film-forming polymer (e.g., Sodium Alginate, Polyvinyl Alcohol)
- Plasticizer (e.g., Glycerin)
- Eudragit® RS 100 (for coating)
- Ethanol
- Purified Water

### Equipment:

- Magnetic stirrer

- Petri dish
- Oven

Procedure:

- Polymer Solution Preparation: Prepare an aqueous dispersion of the API, sodium alginate, polyvinyl alcohol, and glycerin.
- Casting: Pour the dispersion into a petri dish and dry in an oven at a controlled temperature to form a film.
- Insert Punching: Cut the film into inserts of the desired size (e.g., 5.5 mm diameter).
- Cross-linking (Optional): Cross-link the inserts using a solution of calcium chloride.
- Coating Solution Preparation: Prepare a 10% (w/w) alcoholic solution of Eudragit® RS 100. A plasticizer like propylene glycol (10% w/w) can be added.[8]
- Coating: Quickly immerse the prepared inserts in the Eudragit® RS 100 solution for 5 seconds and allow them to dry at room temperature.[8] The coating can be applied to one or both sides.[8]

## Experimental Workflow: Ocular Insert Formulation



[Click to download full resolution via product page](#)

Caption: Workflow for Ocular Insert Preparation.

## Eudragit® RS Microsponges for Controlled Ocular Delivery

Microsponges are porous, polymeric microspheres that can entrap a wide variety of active ingredients and provide controlled release.[9][10]

## Quantitative Data Summary: Microsponge Formulation and Characterization

| Formulation Code | Drug              | Polymer           | Drug:Polymer Ratio | Particle Size (μm) | Entrapment Efficiency (%) | Product Yield (%) | Reference |
|------------------|-------------------|-------------------|--------------------|--------------------|---------------------------|-------------------|-----------|
| F3               | Diclofenac Sodium | Eudragit ® RL 100 | -                  | <10                | -                         | -                 | [9]       |
| F4               | Diclofenac Sodium | Eudragit ® RL 100 | -                  | <10                | -                         | -                 | [9]       |
| F5               | Diclofenac Sodium | Eudragit ® RL 100 | -                  | <10                | -                         | -                 | [9]       |
| -                | Atenolol          | Eudragit ® RS-100 | -                  | 7.43 - 9.26        | -                         | -                 | [11]      |

## Experimental Protocol: Microsponge Preparation via Quasi-Emulsion Solvent Diffusion[11]

### Materials:

- API (e.g., Paracetamol)
- Eudragit® RS-100
- Dichloromethane (Internal Phase Solvent)
- Triethylcitrate (Plasticizer)
- Polyvinyl Alcohol (PVA) (External Phase Stabilizer)

- Purified Water

Equipment:

- Magnetic stirrer

Procedure:

- Internal Phase Preparation: Dissolve Eudragit® RS-100 (200 mg) and triethylcitrate (1% w/v) in 5 mL of dichloromethane. Add the drug to this solution with gradual stirring (500 rpm).
- External Phase Preparation: Prepare an aqueous solution of polyvinyl alcohol (PVA).
- Emulsification: Pour the internal phase into the external phase under continuous stirring.
- Microsponge Formation: Continue stirring for 8 hours to allow for the diffusion and evaporation of dichloromethane, leading to the formation of porous microsponges.
- Collection and Drying: Collect the formed microsponges by filtration, wash with purified water, and dry.

## Experimental Workflow: Microsponge Formulation

[Click to download full resolution via product page](#)

Caption: Workflow for Microsponge Preparation.

## Characterization and Evaluation Protocols

### Particle Size and Zeta Potential Analysis

- Method: Dynamic Light Scattering (DLS) using a Zetasizer.
- Procedure: Dilute the nanosuspension with purified water and measure the particle size and zeta potential at 25°C.

## Entrapment Efficiency

- Method: Ultracentrifugation.
- Procedure: Centrifuge the nanosuspension at high speed (e.g., 15,000 rpm) to separate the nanoparticles from the aqueous phase. Measure the concentration of free drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry). Calculate the entrapment efficiency using the following formula:
  - $EE (\%) = [(Total\ Drug - Free\ Drug) / Total\ Drug] \times 100$

## In Vitro Drug Release

- Method: Dialysis bag method.
- Procedure: Place a known amount of the formulation in a dialysis bag with a specific molecular weight cut-off. Immerse the bag in a receptor medium (e.g., simulated tear fluid) at 37°C with constant stirring. Withdraw samples from the receptor medium at predetermined time intervals and analyze for drug content.

## Ocular Irritancy Test

- Method: Modified Draize test on albino rabbits.[\[1\]](#)
- Procedure: Instill the formulation into the conjunctival sac of one eye of the rabbit, with the other eye serving as a control. Observe the eyes for any signs of irritation (redness, swelling, discharge) at specific time points (e.g., 1, 24, 48, and 72 hours). The formulations should be devoid of any irritant effect on the cornea, iris, and conjunctiva.[\[1\]](#)[\[12\]](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [thaiscience.info](http://thaiscience.info) [thaiscience.info]
- 2. [pharmaexcipients.com](http://pharmaexcipients.com) [pharmaexcipients.com]

- 3. ijper.org [ijper.org]
- 4. Eudragit RS100 nanosuspensions for the ophthalmic controlled delivery of ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Ocular insert for sustained delivery of gatifloxacin sesquihydrate: Preparation and evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biodegradable Ocular Inserts for Sustained Delivery of Brimonidine Tartarate: Preparation and In Vitro/In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. ptfarm.pl [ptfarm.pl]
- 11. archives.ijper.org [archives.ijper.org]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Eudragit® RS in Ophthalmic Drug Delivery: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1200404#formulation-of-eudragit-rs-for-ophthalmic-drug-delivery>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)